5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Description
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Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-19-10-9-14(22)12-16(19)21(26)24-17-7-3-2-6-15(17)18-13-25-11-5-4-8-20(25)23-18/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCJUDOJBNYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-cancer properties, suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell cycle progression or apoptosis.
Biochemical Pathways
Given its potential anti-cancer properties, it may influence pathways related to cell growth and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
Result of Action
Based on its potential anti-cancer properties, it may induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity
5-Chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C21H20ClN3O2
- Molecular Weight : 381.86 g/mol
- CAS Number : 2034470-86-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the tetrahydroimidazo core and subsequent substitution reactions to introduce the chloro and methoxy groups. The synthetic pathway is crucial for ensuring the purity and yield of the final product.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : In a study comparing various derivatives, this compound showed an IC50 value in the low micromolar range against several cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
- Gram-positive and Gram-negative Bacteria : The compound was tested against various bacterial strains, showing significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Properties
The antioxidant capacity of the compound has also been evaluated. It exhibited enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting potential applications in reducing oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antiproliferative Activity : A comprehensive evaluation of various derivatives including this compound was conducted where it was found to have a significant inhibitory effect on cell proliferation across multiple cancer cell lines. The results indicated that derivatives with methoxy groups generally showed improved activity .
Compound Cell Line IC50 (µM) This compound MCF-7 3.1 Other Derivative HCT 116 4.4 Other Derivative HEK 293 5.3 - Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, this compound showed promising results against both Gram-positive and Gram-negative strains with minimum inhibitory concentrations (MIC) indicating effective antibacterial action .
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core through cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes .
- Step 2 : Coupling the imidazo[1,2-a]pyridine intermediate with a substituted benzoyl chloride (e.g., 5-chloro-2-methoxybenzoyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
- Key Considerations : Solvent choice (DMF, THF), temperature control (0–80°C), and catalyst optimization (e.g., Pd for cross-coupling reactions) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯N bonds in imidazo-pyridine cores) .
Q. What preliminary biological activities have been reported for related imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- In vitro assays : Screening against cancer cell lines (e.g., MTT assays) and microbial strains (e.g., MIC determination) .
- Mechanistic Insights : Inhibition of cyclooxygenase (COX) enzymes or interaction with kinase domains via molecular docking .
Advanced Research Questions
Q. How can synthetic yields be optimized for the imidazo[1,2-a]pyridine intermediate?
- Methodological Answer :
- Reaction Optimization :
- Byproduct Mitigation : Use scavengers (e.g., silica-bound amines) to remove unreacted benzoyl chloride .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation :
Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Cross-reference with computational models (e.g., molecular dynamics simulations to confirm target binding) .
Conduct meta-analyses of SAR studies to identify critical substituents (e.g., chloro vs. methoxy group positioning) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., varying halogens, alkoxy groups) .
- Step 2 : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) .
- Step 3 : Use QSAR models to correlate structural features (e.g., ClogP, polar surface area) with activity .
Q. What computational tools are recommended for predicting target interactions?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding to kinases or COX enzymes .
- Pharmacophore Modeling : Identify essential interaction sites (e.g., hydrogen bond donors in the benzamide moiety) .
- MD Simulations : GROMACS for assessing binding stability over time .
Q. How are intermolecular interactions in the crystal structure analyzed?
- Methodological Answer :
- Hydrogen Bond Analysis : Identify motifs (e.g., N–H⋯N/F/O) using Mercury software .
- Packing Diagrams : Visualize π-π stacking between aromatic rings using CCDC tools .
- Example from :
| Interaction Type | Atoms Involved | Distance (Å) |
|---|---|---|
| N–H⋯N | N1–H1⋯N2 | 2.89 |
| C–H⋯F | C4–H4⋯F2 | 3.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
